Benorilate
Overview
Description
Benorilate, also known as benorylate, is an ester-linked codrug of aspirin with paracetamol . It is used as an anti-inflammatory and antipyretic medication .
Synthesis Analysis
The synthesis of benorilate involves the reaction of acetyl salicyloyl chloride with paracetamol . A more detailed synthesis process involves the use of nitrobenzene (NB) as the raw material, followed by a selective reduction reaction of the generation of -arylhydroxylamine (AHA), and then a Bamberger rearrangement reaction to transfer AHA to the target product .Molecular Structure Analysis
The molecular formula of benorilate is C17H15NO5 . Its average mass is 313.305 Da and its monoisotopic mass is 313.095032 Da .Chemical Reactions Analysis
The solubility of benorilate in twelve monosolvents has been studied . Also, a novel electrochemical sensor for sensitive detection of benorilate was developed using silver nanoparticles-polyindole-reduced graphene oxide (AgNPs-PIn-rGO) nanocomposite .Scientific Research Applications
Analytical Method Development for Benorilate
- Voltammetry in Pharmaceutical Analysis : A study by Wang et al. (2005) demonstrated the use of differential pulse voltammetry for determining benorilate in pharmaceutical formulations. This method, involving a carbon paste electrode modified by silver nanoparticles, offers a precise and efficient technique for analyzing benorilate concentration in pharmaceutical samples (Wang & Hu, 2005).
Bioavailability and Solubility Studies
- Dissolution and Bioavailability : Zong and Jing (2002) conducted a study to establish a correlation between the dissolution of benorilate tablets and their concentration in human plasma. This research is crucial for developing effective pharmaceutical formulations of benorilate (Zong & Jing, 2002).
- Solubility in Various Solvents : Research by Weiguo et al. (2021) investigated the solubility of benorilate in different solvents, providing valuable data for optimizing the crystallization process of benorilate. This study enhances our understanding of benorilate's chemical properties and its interaction with various solvents (Weiguo et al., 2021).
Synthesis and Production Techniques
- Optimization of Synthesis Technology : Bai Shu-jie (2007) explored optimal technologies for the synthesis of Benorilate. This research focused on improving the efficiency and reducing the cost of Benorilate production, which is critical for its commercial viability (Bai Shu-jie, 2007).
Pharmacological Studies
- Pharmacokinetics and Metabolism : A study by Marzo et al. (1990) on the pharmacokinetic comparison of benorilate and a related compound, MR 897, highlighted how these compounds are metabolized in the body. This research provides insights into the bioavailability and metabolic pathways of benorilate, contributing to a better understanding of its pharmacological profile (Marzo et al., 1990).
Spectroscopic Analysis
- Molecular Interaction Studies : Zhang Yanzheng and colleagues (2012) conducted a molecular spectroscopic study to understand the interaction between benorilate and bovine serum albumin. This research, using various spectroscopic techniques, provides insights into the molecular binding and interaction mechanisms of benorilate in a biological context (Zhang Yanzheng et al., 2012).
Benorilate in Biological Systems
- Immune Response and Lymphoblastic Transformation : A study by Barasoain et al. (1980) compared the in vivo effects of acetylsalicylic acid and its derivatives, including Benorilate, on lymphoblastic transformation and primary immune response in mice. This research is significant for understanding the immunomodulatory effects of benorilate (Barasoain et al., 1980).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-acetamidophenyl) 2-acetyloxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11(19)18-13-7-9-14(10-8-13)23-17(21)15-5-3-4-6-16(15)22-12(2)20/h3-10H,1-2H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJKLNWAOXSSNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022649 | |
Record name | Benorylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benorilate | |
CAS RN |
5003-48-5 | |
Record name | Benorylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5003-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benorilate [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005003485 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benorilate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13657 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Benorylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022649 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benorilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.340 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENORILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1QX9DV96G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.